molecular formula C13H10ClNO2S B3036282 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide CAS No. 339098-95-2

2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide

Cat. No.: B3036282
CAS No.: 339098-95-2
M. Wt: 279.74 g/mol
InChI Key: KWXLJKBBACCJRI-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide is a synthetic organic compound featuring a thienyl backbone substituted with a 4-chlorobenzoyl group and an acetamide moiety. This molecular architecture, which integrates an aromatic ketone with a heterocyclic system, makes it a valuable intermediate in medicinal chemistry and chemical synthesis. Compounds with this core structure are frequently investigated for their potential biological activities and are used in pharmaceutical research for the development of new therapeutic agents. Researchers utilize this compound and its analogues as key building blocks in organic synthesis. Its structure suggests potential use in developing molecules that interact with various enzymatic pathways. Similar chlorobenzoyl-thienyl derivatives are employed in scientific research as synthetic intermediates. Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-[5-(4-chlorobenzoyl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXLJKBBACCJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 5 4 Chlorobenzoyl 2 Thienyl Acetamide

Retrosynthetic Analysis and Design Strategies for 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors. For This compound , the primary disconnections can be envisioned at the bonds connecting the functional groups to the central thiophene (B33073) ring.

Two principal retrosynthetic strategies emerge:

Strategy A: This approach involves a late-stage introduction of the 4-chlorobenzoyl group via a Friedel-Crafts acylation. The key disconnection is between the C5 position of the thiophene ring and the carbonyl carbon of the benzoyl group. This leads back to 2-(2-thienyl)acetamide and 4-chlorobenzoyl chloride . The acetamidomethyl group (-CH₂CONH₂) at the C2 position is an activating group and directs electrophilic substitution to the C5 position, making this a highly plausible route.

Strategy B: This strategy prioritizes the formation of the thienyl ketone core first, followed by the elaboration of the acetamide (B32628) side chain. The initial disconnection would be at the C2 position of the thiophene, breaking the C-C bond of the acetamide side chain. This would lead to a 5-(4-chlorobenzoyl)-2-thienyl intermediate. However, introducing the acetamide group onto a thiophene ring already bearing a deactivating acyl group at the 5-position presents significant synthetic challenges.

Therefore, Strategy A represents a more strategically sound and efficient approach for the synthesis of the target molecule. The synthesis would logically proceed by first preparing the 2-(2-thienyl)acetamide precursor, followed by the regioselective Friedel-Crafts acylation.

Established Synthetic Pathways for the Thienylacetamide Core with Chlorobenzoyl Substitution

Based on the preferred retrosynthetic analysis, a multi-step pathway can be designed to construct This compound . This pathway focuses on building the molecule sequentially, ensuring high regioselectivity and yield.

Multi-Step Synthesis from Precursors

A viable synthetic route, derived from established chemical transformations, is outlined below:

Synthesis of 2-Acetylthiophene: The synthesis can commence with the Friedel-Crafts acylation of thiophene with acetyl chloride or acetic anhydride (B1165640) to produce 2-acetylthiophene . chemeducator.orgwikipedia.org This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic ring.

Conversion to 2-Thiopheneacetic Acid: The methyl ketone of 2-acetylthiophene can be converted to the corresponding acetic acid derivative, 2-thiopheneacetic acid . A well-established method for this transformation is the Willgerodt-Kindler reaction. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid. wikipedia.orgorganic-chemistry.org Alternatively, direct conversion using ammonium (B1175870) polysulfide can yield the amide, which is then hydrolyzed. wikipedia.org

Formation of 2-(2-Thienyl)acetamide: The resulting 2-thiopheneacetic acid is then converted to 2-(2-thienyl)acetamide . This can be achieved through standard amidation procedures, such as converting the carboxylic acid to an acyl chloride using thionyl chloride, followed by reaction with ammonia. Alternatively, direct amidation using coupling agents or reductive amination techniques can be employed. nih.gov

Friedel-Crafts Acylation: The final step involves the regioselective Friedel-Crafts acylation of 2-(2-thienyl)acetamide with 4-chlorobenzoyl chloride . stackexchange.comrsc.org The activating, ortho-para directing nature of the acetamidomethyl group ensures that the acylation occurs predominantly at the C5 position of the thiophene ring, yielding the target compound, This compound .

Key Reaction Conditions and Catalysis

The success of the synthetic pathway hinges on the careful control of reaction conditions and the appropriate choice of catalysts for each step.

StepReactionReagents and CatalystsTypical SolventsTemperature
1 Acylation of ThiopheneThiophene, Acetic Anhydride/Acetyl Chloride, Lewis Acid (e.g., SnCl₄, AlCl₃, Zeolites) wikipedia.orgresearchgate.netDichloromethane, Carbon Disulfide, or solvent-free researchgate.net0°C to reflux
2 Willgerodt-Kindler Reaction2-Acetylthiophene , Sulfur, Morpholine (or another amine) organic-chemistry.orgthieme-connect.dePyridine (B92270), DioxaneReflux
3 Amidation2-Thiopheneacetic acid , Thionyl Chloride then Ammonia; or Amine coupling agents (e.g., DCC, EDC)Tetrahydrofuran, Dichloromethane0°C to room temp.
4 Friedel-Crafts Acylation2-(2-Thienyl)acetamide , 4-Chlorobenzoyl chloride , Lewis Acid (e.g., AlCl₃) rsc.orgDichloromethane, Nitrobenzene0°C to room temp.

Advanced Synthetic Approaches and Chemo-selective Transformations

The structure of This compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. Chemo-selective transformations can target the thiophene ring, the acetamide moiety, or the ketone functionality.

Functionalization of the Thiophene Ring

The thiophene ring in the target molecule has two available positions for substitution: C3 and C4. The directing effects of the existing substituents will govern the regioselectivity of further reactions.

The acetamidomethyl group at C2 is an activating group, directing electrophiles to the C3 and C5 positions. Since the C5 position is occupied, it primarily directs to C3.

The 4-chlorobenzoyl group at C5 is a deactivating group, directing electrophiles to the C3 and C4 positions (meta to its own position relative to the ring).

Given the combined influence, further electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) would likely result in a mixture of C3 and C4 substituted products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

Derivatization of the Acetamide Moiety

The acetamide functional group is a versatile handle for introducing structural diversity.

TransformationReagentsPotential Product Class
N-Alkylation/Arylation Alkyl/Aryl halide, Base (e.g., NaH)N-substituted acetamides
Hydrolysis Acid (e.g., HCl) or Base (e.g., NaOH), H₂OCarboxylic acid (2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid )
Dehydration Dehydrating agent (e.g., P₂O₅, SOCl₂)Nitrile (2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile )
Reduction Strong reducing agent (e.g., LiAlH₄)Amine (2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanamine )

Introduction of the 4-Chlorobenzoyl Substituent

The synthesis of this compound prominently features the introduction of the 4-chlorobenzoyl group onto a pre-existing 2-thienylacetamide framework. This transformation is typically achieved through an electrophilic aromatic substitution known as the Friedel-Crafts acylation.

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. google.combeilstein-journals.org For the synthesis of the title compound, 2-thienylacetamide serves as the aromatic substrate, and 4-chlorobenzoyl chloride is the acylating agent. A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is used to catalyze the reaction. google.comgoogle.com

The mechanism commences with the formation of a highly electrophilic acylium ion from the reaction between 4-chlorobenzoyl chloride and the Lewis acid catalyst. cdnsciencepub.com This acylium ion then attacks the electron-rich thiophene ring. The acetamido group (-NHCOCH₃) at the 2-position of the thiophene ring is an activating group and directs incoming electrophiles to the vacant 5-position. Consequently, the acylation occurs with high regioselectivity at the C5 position of the thiophene ring, yielding the desired this compound. The reaction deactivates the aromatic ring to further substitution, preventing polyacylation.

Alternative Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be employed, sometimes in conjunction with solid supports like HY zeolite to enhance efficiency and reusability. google.comrsc.org The reaction is typically conducted in an inert solvent, and temperature control can be crucial for optimizing yield and minimizing side reactions. google.com

Table 1: Key Aspects of Friedel-Crafts Acylation for Synthesis
ComponentRole/CompoundRationale/Notes
Substrate2-ThienylacetamideThe thiophene ring is the aromatic system undergoing acylation.
Acylating Agent4-Chlorobenzoyl chlorideProvides the 4-chlorobenzoyl group.
CatalystAluminum chloride (AlCl₃)A strong Lewis acid that generates the electrophilic acylium ion. google.comgoogle.com
RegioselectivitySubstitution at the 5-positionDirected by the activating acetamido group at the 2-position.

Chemical Reactivity of this compound

The chemical reactivity of this compound is determined by the interplay of its three main functional components: the thiophene ring, the amide side chain, and the benzoyl group.

The thiophene ring in the title compound is substituted with two groups: an acetamido group at the 2-position and a 4-chlorobenzoyl group at the 5-position. The benzoyl group is strongly deactivating due to its electron-withdrawing nature, which reduces the nucleophilicity of the thiophene ring and makes it less susceptible to further electrophilic aromatic substitution compared to unsubstituted thiophene.

Should further electrophilic substitution occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. The acetamido group is an ortho-, para- director, while the deactivating benzoyl group is a meta- director. In the thiophene ring system, this generally means that any subsequent electrophilic attack would likely be directed to the 3- or 4-positions.

The primary acetamide group (-CH₂CONH₂) is a versatile functional handle that can undergo a variety of chemical transformations. nih.gov

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid, under either acidic or basic conditions, typically with heating. This reaction involves the nucleophilic attack of water or hydroxide (B78521) ion on the amide carbonyl carbon.

Reduction: The amide can be reduced to the corresponding primary amine, 2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.

Dehydration: Treatment with a dehydrating agent can convert the primary amide into a nitrile, yielding 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile.

Conversion to Thioamide: The amide can be converted to the corresponding thioamide, 2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide, using thionating reagents such as Lawesson's reagent or phosphorus pentasulfide. researchgate.net This transformation involves the replacement of the carbonyl oxygen with a sulfur atom.

Table 2: Potential Transformations of the Amide Group
ReactionReagent(s)Product Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid
ReductionLiAlH₄Amine
DehydrationSOCl₂, P₂O₅, etc.Nitrile
ThionationLawesson's ReagentThioamide

The benzoyl group contains a ketone functionality that is a site for various chemical reactions. The reactivity of this group is influenced by its attachment to both the electron-rich thiophene ring and the electron-withdrawing chlorophenyl ring.

Reduction of the Ketone: The carbonyl group of the benzoyl moiety can be reduced to a secondary alcohol, yielding [5-(α-hydroxy-4-chlorobenzyl)-2-thienyl]acetamide, using reducing agents like sodium borohydride (B1222165) (NaBH₄). More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can completely remove the carbonyl oxygen to form a methylene (B1212753) group (-CH₂-), resulting in 2-[5-(4-chlorobenzyl)-2-thienyl]acetamide.

Photochemical Reactions: Benzoylthiophenes are known to undergo photochemical reactions. cdnsciencepub.comcdnsciencepub.com Upon irradiation, particularly in the presence of olefins, they can undergo photocycloaddition at the carbonyl group to form oxetanes. cdnsciencepub.com These compounds can also be susceptible to photoreduction in hydrogen-donating solvents, although the efficiency can be lower compared to benzophenone. cdnsciencepub.comcdnsciencepub.com

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Structural Characterization and Elucidation of 2 5 4 Chlorobenzoyl 2 Thienyl Acetamide

X-ray Crystallography for Solid-State Structure Determination:If a suitable single crystal of the compound were grown, X-ray crystallography would provide the most definitive structural information.

Analysis of Intermolecular Interactions and Crystal Packing Motifs:Crystallographic data would also reveal how the molecules are arranged in the crystal lattice, including details about intermolecular forces such as hydrogen bonding (e.g., between the amide groups of adjacent molecules) and π-π stacking interactions that might occur between the aromatic rings.

Without access to published experimental results from these analytical techniques for 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide, any attempt to generate the requested article would rely on speculation and would not meet the required standards of scientific accuracy and reliance on verifiable research findings.

Therefore, until such research is conducted and published, a detailed and scientifically accurate article on the structural characterization of this compound, complete with data tables, cannot be provided.

Chromatographic and Purity Assessment Techniques

Chromatographic separation techniques are indispensable for the analysis of organic compounds, providing high-resolution separation of components in a mixture. This allows for both qualitative identification and quantitative determination of the target compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is typically developed to separate the main compound from any related substances, such as starting materials, by-products, or degradation products.

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For compounds with the structural characteristics of this compound, a C18 column is a common choice for the stationary phase due to its hydrophobic nature, which allows for effective separation based on polarity. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of all components within a reasonable timeframe. UV detection is suitable for this compound due to the presence of chromophores in its structure.

A typical HPLC method for a compound analogous to this compound might utilize the following conditions:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This data is illustrative and based on methods for structurally similar compounds.

Under these conditions, this compound would be expected to elute as a sharp, well-defined peak. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of volatile impurities or after a chemical derivatization step to increase the volatility of the compound.

Derivatization is a process where the target molecule is chemically modified to produce a new compound with properties that are more suitable for a particular analytical technique. For a compound containing an acetamide (B32628) group, silylation is a common derivatization technique. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing its volatility and thermal stability. nih.gov

The GC separates the derivatized compound from other volatile components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation and confirmation. The fragmentation pattern of the derivatized this compound would be expected to show characteristic ions corresponding to the chlorobenzoyl, thienyl, and acetamide moieties.

A hypothetical GC-MS analysis of the silylated derivative might involve the following parameters:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

This data is illustrative and based on methods for structurally similar compounds and general derivatization techniques. nih.gov

The resulting mass spectrum would provide a unique fingerprint for the derivatized compound, which can be used for its definitive identification.

Structure Activity Relationship Sar and Molecular Design of 2 5 4 Chlorobenzoyl 2 Thienyl Acetamide Analogs

Identification of Pharmacophoric Elements within the 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide Scaffold

The fundamental structure of this compound comprises three key pharmacophoric elements. These include the heterocyclic thienyl ring, the substituted aromatic 4-chlorobenzoyl group, and the flexible acetamide (B32628) linker. The spatial arrangement and electronic properties of these components are critical for molecular interactions with biological targets.

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established scaffold in medicinal chemistry, known to be a bioisostere of the benzene (B151609) ring and to be present in numerous pharmacologically active compounds. derpharmachemica.comnih.gov Thiophene derivatives exhibit a wide array of biological activities, including anticonvulsant, anti-inflammatory, and antibacterial properties. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. derpharmachemica.com The aromatic nature of the ring also allows for π-π stacking interactions with aromatic residues in a receptor's binding pocket.

In the context of the this compound scaffold, the thienyl ring serves as a central scaffold, orienting the other functional groups in a specific spatial arrangement. The substitution pattern on the thiophene ring is critical for its interaction with target proteins.

The 4-chlorobenzoyl group is a significant feature for ligand-target recognition. The benzoyl portion provides a rigid aromatic structure capable of engaging in hydrophobic and π-π stacking interactions. The chlorine atom at the para-position of the benzene ring plays a pivotal role in modulating the electronic properties and lipophilicity of the molecule. Halogens, such as chlorine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the receptor binding site, which can significantly enhance binding affinity.

Studies on related compounds have shown that the nature and position of substituents on the benzoyl ring can dramatically influence biological activity. For instance, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the type of substituent on the benzoyl ring was found to be a key determinant of their cytotoxic activities. mdpi.com The presence of a chlorine atom can also influence the metabolic stability of the compound.

The length and nature of the linker can impact the stability and efficacy of a drug conjugate. wuxiapptec.comnih.gov In the case of this compound, the acetamide group connects the thienyl scaffold to a functional group that can further interact with the target or modulate the physicochemical properties of the compound.

Impact of Structural Modifications on Biological Efficacy

Systematic structural modifications of the this compound scaffold are essential to delineate a comprehensive SAR and to optimize biological efficacy. These modifications typically involve altering substituents on the thiophene ring and varying the substitution pattern of the benzoyl group.

The introduction of different substituents on the thiophene ring can significantly affect the biological activity of the resulting analogs. The nature, size, and electronic properties of these substituents can influence the molecule's affinity for its target, as well as its pharmacokinetic properties.

For instance, in a study of thiophene-2-carboxamide derivatives, the introduction of amino, hydroxyl, or methyl groups at the 3-position of the thiophene ring led to varying degrees of antioxidant and antibacterial activities. nih.gov The 3-amino substituted derivatives generally displayed higher activity, highlighting the importance of a hydrogen-bonding group at this position. nih.gov

Table 1: Effect of Thiophene Ring Substituents on Antibacterial Activity of Thiophene-2-Carboxamide Analogs nih.gov

Compound IDSubstituent at Position 3Antibacterial Activity (% inhibition)
3a-c Hydroxyl20.0 - 78.3
5a-c MethylNo activity - 47.8
7a-c Amino40.0 - 86.9

This table is generated based on data from a study on analogous thiophene-2-carboxamide derivatives to illustrate potential substituent effects.

Modifications within the benzoyl group, particularly the position and nature of the substituent on the phenyl ring, can lead to significant changes in biological efficacy. The electronic and steric properties of the substituent can influence the strength of interaction with the target receptor.

In a series of thiazolyl N-benzyl-substituted acetamide derivatives, the substitution on the benzyl (B1604629) ring (analogous to the benzoyl group) was found to be critical for anticancer activity. chapman.edu For example, a 4-fluoro substitution resulted in potent activity, while bulkier groups like chlorine and methyl at other positions led to decreased potency. chapman.edu This suggests that both electronic effects and steric hindrance play a crucial role.

Table 2: Impact of Benzoyl Group Analogue (Benzyl) Substitution on Anticancer Activity chapman.edu

Compound IDSubstituent on Benzyl RingGI50 (µM)
8a Unsubstituted1.34 - 2.30
8b 4-Fluoro1.49 - 2.51
8c 2-Chloro7.93 - 13.02
8d 3,4-Dichloro7.93 - 13.02
8e 4-Methyl~4-fold decrease vs 8a

This table is based on data from analogous thiazolyl N-benzyl-substituted acetamide derivatives to infer the potential impact of benzoyl group variations.

These findings from related compound series suggest that a systematic exploration of substituents on both the thiophene and benzoyl rings of this compound would be a promising strategy for the development of new therapeutic agents.

Derivatization of the Acetamide Side Chain

The acetamide side chain (-CH₂CONH₂) of the title compound presents a versatile handle for chemical modification to probe its role in target binding. Alterations to this group can influence hydrogen bonding capacity, lipophilicity, and steric bulk, all of which are critical for molecular recognition.

Key derivatization strategies for the acetamide moiety in related heterocyclic compounds have focused on several areas:

N-Substitution: The primary amide (-NH₂) can be substituted with various alkyl, aryl, or heterocyclic groups. In studies on other classes of acetamide-containing compounds, such as coumarylthiazole derivatives, N-substitution with cyclic amines like diethylamine, pyrrolidine (B122466), and N-methyl piperazine (B1678402) has been shown to significantly influence biological activity, in some cases leading to potent acetylcholinesterase inhibitors. researchgate.net This suggests that the terminal nitrogen may be involved in key interactions within a receptor's binding pocket, and modifying its substitution pattern can optimize these interactions. researchgate.net

Modification of the Methylene (B1212753) Linker: The methylene bridge (-CH₂-) connecting the thiophene ring to the amide group can also be a target for modification. For example, introducing a methyl branch to the thioacetamide (B46855) linker in a series of thioacetamide-triazoles resulted in a significant loss of antibacterial activity, indicating that the steric bulk and conformation of this linker are critical. nih.gov

Amide Bond Isosteres: The amide bond itself can be replaced with bioisosteres to alter chemical stability and hydrogen bonding patterns. While not extensively reported for this specific class, general medicinal chemistry principles suggest that replacement with esters, ketones, or stable amide surrogates could be explored.

The following table summarizes SAR findings from analogous acetamide derivatives, illustrating the potential impact of side chain modifications.

Modification Strategy Structural Change Example (in Analogous Series) Observed Impact on Biological Activity Reference
N-Alkylation Replacement of amide -NH₂ with -N(CH₃)₂ or -N(C₂H₅)₂In some series, this can enhance cell permeability and potency. researchgate.net
N-Cyclic Amines Incorporation of piperidine (B6355638) or pyrrolidine moieties at the amide nitrogen.Resulted in potent and selective CCR3 receptor antagonists in a 2-(benzothiazolylthio)acetamide series. nih.gov nih.gov
Linker Modification Addition of a methyl group to the methylene (-CH₂-) linker.Led to a striking loss of anti-E. coli activity in thioacetamide-triazoles. nih.gov nih.gov
Amide NH Blocking N-methylation or N-ethylation of the amide nitrogen.Reduced antibacterial activity in a thioacetamide-triazole series. nih.gov nih.gov

These examples from related heterocyclic acetamides underscore the sensitivity of biological activity to even minor changes in the acetamide side chain. For this compound, this suggests that the size, shape, and hydrogen-bonding capability of this moiety are likely key determinants of its function.

Comparative Analysis with Related Thiophene and Acetamide Class Compounds

The biological activity of this compound is defined by the interplay of its constituent parts: the thiophene ring, the 4-chlorobenzoyl group, and the acetamide side chain. Analyzing this compound in the context of related chemical classes provides valuable SAR insights and highlights the unique contributions of each structural feature. The thiophene ring, in particular, is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its utility as a bioisosteric replacement for other aromatic systems. nih.gov

Analogues with Diverse Heterocyclic Systems

Bioisosteric replacement is a powerful strategy in drug design where one functional group or moiety is replaced with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. researchgate.net The thiophene ring in the title compound is an excellent candidate for such replacement. It is often considered a bioisostere of a phenyl ring, but also shares properties with other five- and six-membered heterocycles. nih.govresearchgate.net

Comparing thiophene to other heterocycles reveals key differences that can be exploited in analog design:

Furan: Isosteric with thiophene but generally less aromatic and more susceptible to metabolic degradation.

Pyrrole: Similar in size, but the N-H group provides an additional hydrogen bond donor site, which can fundamentally alter binding interactions.

Thiazole (B1198619): Introduces an additional nitrogen atom, altering the electronic distribution and providing an additional hydrogen bond acceptor site. researchgate.net Studies on thiazole-acetamide derivatives have identified potent tubulin polymerization inhibitors. nih.gov

Pyridine (B92270): A six-membered ring that acts as a hydrogen bond acceptor and is more polar than benzene. Its replacement for a phenyl ring has led to successful drugs. researchgate.net In one study, the introduction of pyridine and thiazole heteroaryl systems in place of a phenyl ring was well-tolerated and retained good activity. nih.gov

The choice of a specific heterocyclic core can profoundly impact a compound's biological profile. For instance, in a study of heterocyclic acetamide derivatives, compounds from a pyrazine (B50134) acetamide series exhibited greater antibacterial potential than those from pyrazole (B372694) or thiazole acetamide series. researchgate.net This highlights that while heterocycles may be sterically similar, their distinct electronic properties and hydrogen bonding capabilities lead to different biological outcomes.

The following table compares thiophene with other common heterocyclic bioisosteres.

Heterocycle Key Physicochemical Properties Potential Impact of Replacement Reference
Thiophene Aromatic, electron-rich, sulfur atom can participate in hydrogen bonding. Considered a phenyl ring bioisostere.The baseline scaffold for the title compound. nih.gov
Furan Planar, aromatic, more polar and less stable than thiophene.May alter binding and metabolic stability. researchgate.net
Pyrrole Aromatic, contains an N-H group that can act as a hydrogen bond donor.Could introduce a new hydrogen bond donor interaction, potentially increasing affinity. researchgate.net
Pyridine Aromatic six-membered ring, nitrogen atom is a hydrogen bond acceptor, alters charge distribution.Can introduce a key hydrogen bond acceptor interaction and improve solubility. nih.govresearchgate.net
Thiazole Contains both sulfur and nitrogen, providing distinct electronic and hydrogen bonding properties.Can modulate target interactions and pharmacokinetic properties. researchgate.net nih.govresearchgate.net

This comparative analysis suggests that replacing the thiophene ring in this compound with other heterocycles is a viable strategy for exploring novel SAR and potentially discovering analogs with improved activity. nih.gov

Conformational Constraints and Activity Modulation

The title compound possesses significant conformational flexibility due to the single bonds connecting the thiophene ring to the benzoyl group and the acetamide side chain. The molecule can adopt numerous spatial arrangements, and it is likely that only a specific conformation, the "bioactive conformation," is responsible for its interaction with a biological target. Introducing conformational constraints is a common strategy to lock a molecule into this preferred orientation, which can lead to increased potency and selectivity by reducing the entropic penalty of binding. nih.gov

Conformational restriction can be achieved through several approaches:

Introduction of Rigid Linkers: Replacing flexible chains with rigid units like double bonds or small rings.

Ring Fusion: Fusing adjacent rings to create a more rigid, planar system.

Incorporation of Bulky Groups: Adding large substituents that sterically hinder rotation around key bonds.

Studies on the crystal structures of related thiophene-containing molecules show that the dihedral angle between the thiophene ring and adjacent moieties is a critical structural parameter. nih.gov For instance, in one N-(3-cyanothiophen-2-yl)acetamide derivative, the dihedral angle between the two thiophene rings was found to be 74.27°, indicating a significantly non-planar structure. nih.govacs.org This highlights that the spatial orientation of the different parts of the molecule is crucial.

In a study on conformationally restricted analogs of a different flexible acetamide compound, connecting parts of the molecule to form a five-membered ring led to a decrease in affinity and, in most cases, a loss of efficacy. nih.gov This demonstrates that while conformational restriction is a powerful tool, it can also lead to unfavorable orientations that abolish activity. Therefore, careful design and molecular modeling are essential to predict which rigidified analogs are most likely to adopt the bioactive conformation. For this compound, strategies could involve creating a cyclic linker between the acetamide chain and the thiophene ring or introducing substituents that restrict the rotation of the 4-chlorobenzoyl group, thereby modulating the compound's activity.

Information regarding the molecular mechanisms of action for this compound is not available in publicly accessible scientific literature.

Extensive searches of scientific databases and literature have been conducted to gather information on the specific molecular targets, pathways, and pharmacodynamics of the chemical compound this compound. These searches, aimed at elucidating its enzyme inhibition profile, receptor binding affinity, and interaction with cellular signaling cascades, did not yield any specific data.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Molecular Mechanisms of Action and Pharmacodynamics of this compound" as outlined in the requested structure. The required research findings for the subsections—including enzyme inhibition and activation profiling, receptor binding and modulation studies, interaction with cellular signaling cascades, in vitro assays for target engagement, and mechanistic investigations using cell-free systems—are not present in the available body of scientific research.

Therefore, the generation of a thorough and informative article strictly adhering to the provided outline cannot be fulfilled at this time due to the absence of foundational research data on this specific compound.

Molecular Mechanisms of Action and Pharmacodynamics of 2 5 4 Chlorobenzoyl 2 Thienyl Acetamide

Cellular and Biochemical Studies

Gene Expression and Protein Regulation Studies

Research into the molecular mechanisms of 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide, also known as Tenidap (B1681256), reveals a significant influence on the expression of genes and the regulation of proteins involved in inflammatory and immune responses. Studies have demonstrated its ability to modulate key signaling pathways and the production of various proteins that play a critical role in the pathogenesis of inflammatory diseases.

Modulation of Inflammatory Gene Expression

Tenidap has been shown to down-regulate the gene expression of key chemokines involved in the recruitment of inflammatory cells. In a model of acute antigen arthritis in rabbits, administration of Tenidap prevented the increase in synovial interleukin-8 (IL-8) and monocyte chemotactic peptide-1 (MCP-1) mRNA expression. nih.gov This effect was also observed in cultured synovial and monocytic cells, where Tenidap significantly reversed the tumor necrosis factor-alpha (TNF-α)-induced increase in gene expression of both IL-8 and MCP-1. nih.gov

Furthermore, in a synovial biopsy study of patients with rheumatoid arthritis, Tenidap was compared to piroxicam. While both are potent inhibitors of prostaglandin (B15479496) production, Tenidap showed a distinct effect on metalloproteinase gene expression. Specifically, stromelysin (STR) mRNA levels were significantly lower after treatment with Tenidap compared to piroxicam. nih.gov However, there were no consistent differences observed for collagenase (COL) or tissue inhibitor of metalloproteinase-1 (TIMP) mRNA expression between the two treatments. nih.gov

Table 1: Effect of this compound on Gene Expression
GeneBiological System/ModelObserved EffectReference
Interleukin-8 (IL-8)Rabbit model of acute antigen arthritis; Cultured synovial and monocytic cellsDown-regulation of mRNA expression nih.gov
Monocyte Chemotactic Peptide-1 (MCP-1)Rabbit model of acute antigen arthritis; Cultured synovial and monocytic cellsDown-regulation of mRNA expression nih.gov
Stromelysin (STR)Synovial biopsies from rheumatoid arthritis patientsSignificantly lower mRNA expression compared to piroxicam nih.gov
Collagenase (COL)Synovial biopsies from rheumatoid arthritis patientsNo consistent difference compared to piroxicam nih.gov
Tissue Inhibitor of Metalloproteinase-1 (TIMP)Synovial biopsies from rheumatoid arthritis patientsNo consistent difference compared to piroxicam nih.gov

Regulation of Protein Synthesis and Activity

Tenidap also exerts significant regulatory effects on protein synthesis and function. It has been found to inhibit the synthesis of the pro-inflammatory cytokine Interleukin-1 (IL-1). nih.gov In vitro studies with murine peritoneal macrophages showed that Tenidap inhibited IL-1 production induced by both lipopolysaccharide (LPS) and phagocytosis of zymosan. nih.gov Western blot analysis confirmed that the appearance of intracellular 34 kDa pro-IL-1 alpha was inhibited by Tenidap. nih.gov This inhibition of IL-1 synthesis was found to be selective, as it did not affect total protein synthesis at similar concentrations. nih.gov

In addition to cytokine synthesis, Tenidap influences intracellular signaling pathways. It has been shown to inhibit protein kinase C-mediated signaling, which leads to the release of arachidonate (B1239269) in mouse macrophages. nih.gov This is achieved by interfering with the up-regulation of the 85 kDa arachidonate-mobilizing phospholipase A2, although it does not directly inhibit the enzyme. nih.gov Studies on protein phosphorylation indicated that Tenidap itself can induce the phosphorylation of several protein bands through interaction with intracellular protein kinases and/or phosphatases. nih.gov

Clinically, treatment with Tenidap in rheumatoid arthritis patients leads to rapid and sustained reductions in the serum levels of acute-phase proteins, such as C-reactive protein and serum amyloid A. tandfonline.com It also reduces the circulating levels of IL-6 in these patients. tandfonline.com

Table 2: Regulation of Proteins and their Activity by this compound
Protein/Protein FamilyBiological System/ModelObserved EffectReference
Interleukin-1 (IL-1)Murine peritoneal macrophagesInhibition of synthesis (pro-IL-1 alpha) nih.gov
Interleukin-6 (IL-6)Rheumatoid arthritis patientsReduction of circulating levels tandfonline.com
Tumour Necrosis Factor (TNF)Human cell linesInhibition of production tandfonline.com
Arachidonate-mobilizing phospholipase A2 (85 kDa)Mouse macrophagesInterference with up-regulation nih.gov
Protein Kinase C (PKC)Mouse macrophagesInhibition of PKC-mediated signaling nih.gov
C-reactive protein (CRP)Rheumatoid arthritis patientsRapid and sustained reduction in serum levels tandfonline.com
Serum amyloid ARheumatoid arthritis patientsRapid and sustained reduction in serum levels tandfonline.com
IL-8 and MCP-1 proteinsRabbit model of acute antigen arthritisReduced accumulation nih.gov

Preclinical Biological Evaluation of 2 5 4 Chlorobenzoyl 2 Thienyl Acetamide

In Vitro Investigations of Biological Activities

Enzyme Inhibitory Activity Relevant to Disease Pathogenesis

There is no available information on the specific enzymes inhibited by 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide or its potential relevance to any disease pathogenesis.

In Vivo Preclinical Efficacy Studies

Assessment in Animal Models of Disease Pathologies

No studies have been published that assess the efficacy of this compound in any animal models of disease.

Pharmacokinetic Evaluation in Preclinical Species (Absorption, Distribution, Excretion)

The absorption, distribution, and excretion profile of this compound in any preclinical species has not been documented in the available literature.

Exploratory Pharmacodynamic Biomarker Assessment in Vivo

There are no reports on the use of pharmacodynamic biomarkers to assess the in vivo effects of this compound.

Based on a comprehensive review of available scientific literature, there are no specific computational chemistry or molecular modeling studies focused solely on the compound This compound .

As a result, it is not possible to provide an article with the detailed research findings requested in the outline, including molecular docking simulations, pharmacophore modeling, or Quantitative Structure-Activity Relationship (QSAR) modeling for this specific compound. The information required to generate the content for the specified sections and subsections is not present in the public domain.

Computational Chemistry and Molecular Modeling of 2 5 4 Chlorobenzoyl 2 Thienyl Acetamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive QSAR Models for Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern medicinal chemistry, enabling the prediction of a compound's biological activity based on its physicochemical properties. For 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide and its analogs, the development of robust QSAR models is crucial for understanding the structural determinants of their potency and selectivity.

A typical QSAR study for this class of compounds would involve the synthesis of a series of derivatives with systematic modifications to the core structure. These modifications could include variations in the substituent on the benzoyl ring, alterations to the acetamide (B32628) side chain, and substitution on the thienyl group. The biological activity of these compounds would then be determined through in vitro assays, and the resulting data would be used to build predictive models.

The process of developing a QSAR model involves several key steps:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and random forests would be employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, ensure the model's robustness, while external validation, using a set of compounds not included in the model's training, confirms its ability to predict the activity of new molecules.

The resulting QSAR models can provide valuable insights into the key structural features that influence the potency and selectivity of this compound derivatives. For instance, a model might reveal that electron-withdrawing groups on the benzoyl ring enhance potency, while bulky substituents on the acetamide moiety are detrimental to activity.

Table 1: Representative Descriptors for QSAR Analysis of this compound Analogs

Descriptor Description Potential Impact on Activity
LogP Octanol-water partition coefficient Influences membrane permeability and hydrophobic interactions with the target.
Molecular Weight The sum of the atomic weights of all atoms in a molecule Can affect solubility and transport properties.
Dipole Moment A measure of the polarity of a molecule Important for electrostatic interactions with the binding site.
HOMO/LUMO Energies Highest Occupied and Lowest Unoccupied Molecular Orbital energies Relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Hindrance The spatial arrangement of atoms in a molecule Can influence the fit of the molecule into the binding pocket of a target protein.

Rational Design of Optimized Derivatives

The insights gained from QSAR models provide a solid foundation for the rational design of optimized derivatives of this compound. By understanding which molecular properties are critical for activity, medicinal chemists can propose structural modifications that are likely to result in improved potency, selectivity, and pharmacokinetic profiles.

For example, if a QSAR model indicates that a specific region of the molecule is involved in a key hydrogen bonding interaction with the target protein, new derivatives can be designed to enhance this interaction. This might involve introducing a hydrogen bond donor or acceptor group at the appropriate position. Similarly, if the model suggests that increased hydrophobicity in a certain area of the molecule is beneficial, derivatives with lipophilic substituents can be synthesized.

Structure-based drug design (SBDD) often complements QSAR in the rational design process. If the three-dimensional structure of the target protein is known, molecular docking simulations can be used to predict how newly designed derivatives will bind to the active site. This allows for a more targeted approach to optimization, as chemists can visually inspect the predicted binding modes and make informed decisions about which modifications are most promising.

The iterative cycle of design, synthesis, and testing is central to the process of lead optimization. Computational models, including QSAR and SBDD, play a crucial role in making this cycle more efficient by prioritizing the synthesis of compounds with the highest probability of success.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional structure and dynamic behavior. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of this compound and to understand its behavior in different environments, particularly at the binding sites of its biological targets.

Elucidation of Preferred Conformations in Different Environments

This compound possesses several rotatable bonds, which allows it to adopt a variety of conformations in solution. The preferred conformation of the molecule can be influenced by the surrounding environment, such as the polarity of the solvent. Computational methods like conformational searches and quantum mechanical calculations can be used to identify the low-energy conformations of the molecule and to understand the factors that govern their relative stabilities.

In a nonpolar solvent, for instance, the molecule might adopt a more compact conformation to minimize its exposed polar surface area. In a polar solvent, on the other hand, it might adopt a more extended conformation that allows for favorable interactions with the solvent molecules. Understanding these conformational preferences is important, as the bioactive conformation—the conformation the molecule adopts when it binds to its target—may not be the lowest-energy conformation in solution.

Table 2: Torsional Angles Defining Key Conformations of this compound

Torsional Angle Description Preferred Range (Degrees)
τ1 (Thiophene-C=O) Rotation around the bond connecting the thiophene (B33073) ring and the benzoyl carbonyl group 0-30 or 150-180, depending on steric and electronic factors.
τ2 (C=O-Benzoyl) Rotation of the chlorobenzoyl ring relative to the carbonyl group Can vary to optimize interactions with the binding pocket.
τ3 (Thiophene-CH2) Rotation around the bond connecting the thiophene ring and the acetamide methylene (B1212753) group Influences the orientation of the acetamide side chain.
τ4 (CH2-C=O) Rotation within the acetamide side chain Affects the positioning of the terminal amide group for potential hydrogen bonding.

Dynamic Behavior and Flexibility of the Compound at Binding Sites

Molecular dynamics simulations provide a means to study the dynamic behavior of this compound over time, offering a more realistic picture of its interactions with a biological target than static models can provide. By simulating the motion of the compound and its target protein at an atomic level, MD can reveal how the compound adapts its conformation to fit into the binding site and how its flexibility contributes to the binding affinity.

These simulations can also shed light on the role of water molecules in mediating the interaction between the compound and the protein. Water molecules can form bridging hydrogen bonds that stabilize the complex, and MD simulations can help to identify these key interactions.

The information gleaned from MD simulations is invaluable for understanding the molecular basis of the compound's activity and for guiding the design of new derivatives with improved binding properties. For example, if a simulation reveals that a particular region of the compound is highly flexible and does not make stable contacts with the protein, this region could be a target for modification to improve the binding affinity. Conversely, if a part of the molecule is shown to be crucial for maintaining a specific bioactive conformation, modifications to that area would be approached with caution.

Metabolic Pathways and Biotransformation of 2 5 4 Chlorobenzoyl 2 Thienyl Acetamide

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life and clearance of a compound. These studies typically utilize liver subcellular fractions or whole cells.

While specific data for 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide is not available, studies on structurally related compounds suggest that it would likely undergo significant metabolism in liver microsomes and hepatocytes. For instance, the anti-inflammatory drug tenidap (B1681256), which also possesses a substituted thienyl ring, is known to be extensively metabolized by the liver. nih.gov It is therefore reasonable to hypothesize that this compound would exhibit moderate to high clearance in in vitro systems. The primary metabolic reactions would likely involve both Phase I and Phase II enzymatic processes.

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II enzymes. creative-bioarray.com In a hepatocyte stability assay, the disappearance of the parent compound over time would be monitored to determine its intrinsic clearance.

The primary enzyme system responsible for the Phase I metabolism of a vast number of drugs is the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com For compounds containing a thiophene (B33073) ring, CYP-mediated oxidation is a common metabolic pathway. Research on other thiophene-containing drugs has shown the involvement of specific CYP isozymes. For example, the metabolism of tenatoprazole, a proton pump inhibitor, is primarily catalyzed by CYP2C19 and CYP3A4, which are responsible for hydroxylation and sulfoxidation reactions, respectively. nih.govnih.gov

Given the structural similarities, it is plausible that CYP2C19 and CYP3A4 would also play a significant role in the metabolism of this compound. Other CYP isozymes, such as those in the CYP2C and CYP2D subfamilies, could also contribute to its biotransformation.

Identification and Characterization of Metabolites

Identifying the metabolites of a compound is essential for understanding its complete disposition and for identifying any potentially active or reactive metabolites.

High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC-MS), is a powerful tool for metabolite profiling. ijpras.comthermofisher.com This technique allows for the detection and tentative identification of metabolites in complex biological matrices based on their accurate mass and fragmentation patterns. In a typical study, the parent compound would be incubated with liver microsomes or hepatocytes, and the resulting mixture would be analyzed by LC-HRMS. The data would then be processed to identify potential metabolites by searching for predicted biotransformations (e.g., oxidation, glucuronidation) and comparing the mass spectra of the parent compound and its metabolites.

Based on the metabolism of the related compound tenidap, several metabolic pathways can be postulated for this compound. nih.gov The primary sites of metabolism are likely to be the thienyl and chlorobenzoyl rings.

Potential Phase I biotransformations include:

Hydroxylation: Addition of a hydroxyl group to the thienyl or chlorophenyl ring.

S-oxidation: Oxidation of the thiophene sulfur atom to form a sulfoxide.

Reduction: Reduction of the ketone group to a secondary alcohol.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions to further increase their water solubility. A likely conjugation reaction is:

Glucuronidation: Attachment of a glucuronic acid moiety to a hydroxyl group.

A study on tenidap identified hydroxylation at various positions on both the oxindole (B195798) and thienyl rings as the main metabolic routes, with the majority of these hydroxylated metabolites subsequently undergoing conjugation. nih.gov The glucuronide of 5'-hydroxytenidap was found to be the major metabolite. nih.gov Other observed pathways included dihydroxylation and methoxylation of the thienyl ring. nih.gov An interesting and less common biotransformation was the reduction of a hydroxytenidap metabolite to a thiolactone analog, a reaction suggested to be mediated by gut microflora. nih.gov

Enzyme Kinetics and Isozyme Specificity in Metabolism

Understanding the kinetics of the enzymes involved in a drug's metabolism is crucial for predicting its pharmacokinetic behavior and potential for drug-drug interactions. nih.govpatsnap.com

Enzyme kinetic studies would involve incubating this compound at various concentrations with specific recombinant human CYP isozymes to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This would allow for the identification of the primary enzymes responsible for its metabolism.

Based on data from tenatoprazole, where CYP2C19 and CYP3A4 were the main metabolizing enzymes, it is likely that these isozymes would also exhibit the highest affinity and turnover rate for this compound. nih.govnih.gov Determining the specific contributions of each isozyme is important, as genetic polymorphisms in CYP enzymes (such as CYP2C19) can lead to significant inter-individual variability in drug clearance.

The potential for this compound to induce its own metabolism, as has been suggested for tenidap, would also be an important area for investigation. nih.gov This could be assessed by pre-incubating hepatocytes with the compound and then measuring the activity of key CYP isozymes.

Compound Names Mentioned in this Article

Compound Name
This compound
Tenidap
5'-hydroxytenidap
Tenatoprazole
Cytochrome P450
CYP2C19
CYP3A4
CYP2C
CYP2D
Glucuronic acid

Interactive Data Tables

Table 1: Postulated Phase I Metabolites of this compound

This table outlines the likely Phase I metabolites based on known biotransformations of structurally similar compounds.

Metabolic Reaction Potential Site of Metabolism Predicted Metabolite Structure
HydroxylationThienyl ringHydroxylated thienyl derivative
HydroxylationChlorophenyl ringHydroxylated chlorophenyl derivative
S-oxidationThiophene sulfurThiophene-S-oxide derivative
Ketone reductionBenzoyl ketoneSecondary alcohol derivative

Table 2: Postulated Phase II Metabolites of this compound

This table describes the potential Phase II conjugates of the Phase I metabolites.

Conjugation Reaction Parent Metabolite Predicted Conjugate Structure
GlucuronidationHydroxylated metaboliteO-glucuronide conjugate
GlucuronidationSecondary alcohol metaboliteO-glucuronide conjugate

Cytochrome P450 (CYP) Isozyme Contribution Analysis

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to Phase I metabolism, primarily catalyzing oxidative reactions. nih.govnih.gov For this compound, several CYP isozymes could potentially be involved in its metabolism. The most important CYP isozymes in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov

Potential oxidative transformations mediated by CYP enzymes could include:

Hydroxylation: Aromatic hydroxylation could occur on the 4-chlorophenyl ring or the thienyl ring. Aliphatic hydroxylation could also occur on the methylene (B1212753) group of the acetamide (B32628) side chain.

Dealkylation: While less likely given the structure, N-dealkylation could be a minor pathway if further substitutions were present on the amide nitrogen.

Oxidative dehalogenation: The chlorine atom on the benzoyl group could be a target for oxidative metabolism, although this is generally a less common metabolic route.

The precise contribution of each CYP isozyme would require experimental validation using human liver microsomes and specific chemical inhibitors or recombinant CYP enzymes.

Table 1: Predicted Cytochrome P450 Isozyme Involvement in the Metabolism of this compound

CYP IsozymePredicted Metabolic Reaction(s)Predicted Metabolite(s)
CYP3A4/5 Aromatic hydroxylation, Aliphatic hydroxylationHydroxylated derivatives on the phenyl or thienyl ring, Hydroxylated acetamide side chain
CYP2C9 Aromatic hydroxylationHydroxylated derivatives on the phenyl ring
CYP2C19 Aromatic hydroxylationHydroxylated derivatives on the phenyl ring
CYP1A2 Aromatic hydroxylationHydroxylated derivatives on the thienyl ring
CYP2D6 Aromatic hydroxylationMinor contribution expected

This table is predictive and based on the known substrate specificities of CYP isozymes. Experimental verification is required.

Involvement of Non-CYP Enzymes

In addition to CYP enzymes, non-CYP enzymes can play a significant role in the metabolism of xenobiotics. nih.gov For this compound, the acetamide moiety is a prime target for hydrolysis by amidases, such as carboxylesterases. bioivt.com

Hydrolysis: Amidase-mediated hydrolysis of the acetamide group would lead to the formation of a carboxylic acid metabolite, 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid, and ammonia. This is often a major clearance pathway for compounds containing an amide linkage.

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key Phase II enzymes that could be involved include:

UDP-glucuronosyltransferases (UGTs): If hydroxylated metabolites are formed in Phase I, they can be subsequently conjugated with glucuronic acid by UGTs.

Sulfotransferases (SULTs): Hydroxylated metabolites can also undergo sulfation by SULTs.

Table 2: Predicted Non-CYP Enzyme Involvement in the Metabolism of this compound

Enzyme FamilySpecific Enzyme(s)Predicted Metabolic ReactionPredicted Metabolite(s)
Hydrolases Carboxylesterases (CES)Amide hydrolysis2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid
Transferases UDP-glucuronosyltransferases (UGTs)Glucuronidation of hydroxylated metabolitesGlucuronide conjugates
Transferases Sulfotransferases (SULTs)Sulfation of hydroxylated metabolitesSulfate (B86663) conjugates

This table is predictive and based on the known functions of non-CYP enzymes. Experimental verification is required.

Impact of Metabolism on the Biological Activity of this compound

The metabolism of this compound can significantly alter its biological activity. The resulting metabolites may exhibit enhanced, reduced, or qualitatively different pharmacological effects compared to the parent compound. They could also be responsible for toxic effects. nih.gov

Metabolic Activation (Bioactivation): It is possible that some metabolites could be more active than the parent drug. For instance, a hydroxylated metabolite might have a higher affinity for a particular biological target.

Metabolic Inactivation (Detoxification): More commonly, metabolism leads to the detoxification of the compound. The formation of more polar metabolites, such as the carboxylic acid from amide hydrolysis or the glucuronide and sulfate conjugates, generally facilitates renal excretion and reduces pharmacological activity. nih.gov

Future Research Directions and Translational Perspectives for Thienylacetamide Scaffolds

Rational Design and Synthesis of Next-Generation Thienylacetamide Derivatives

The future development of thienylacetamide derivatives will heavily rely on rational design principles to optimize their therapeutic potential. A key approach involves extensive Structure-Activity Relationship (SAR) studies. By systematically modifying the substituents on both the thiophene (B33073) and the phenyl rings of the core scaffold, researchers can elucidate the structural requirements for desired biological activities. For instance, altering the position and nature of the substituent on the phenyl ring, currently a chloro group at the para position in the lead compound, could significantly impact potency and selectivity.

Bioisosteric replacement is another powerful strategy for the design of next-generation thienylacetamide derivatives. This approach involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic profile, reducing toxicity, or enhancing its interaction with the biological target. For example, the amide linker could be replaced with other bioisosteres to modulate the compound's stability and hydrogen bonding capacity.

The synthesis of these novel derivatives will likely involve multi-step reaction sequences. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, could be employed to efficiently generate a diverse library of thienylacetamide analogs. The development of efficient and scalable synthetic routes will be crucial for the future preclinical and clinical development of these compounds.

Exploration of Novel Therapeutic Applications Beyond Established Activities

While the initial therapeutic focus of a compound class might be narrow, the thienylacetamide scaffold holds potential for a wide range of applications. Thiophene-containing molecules have demonstrated a remarkable breadth of biological activities, suggesting that derivatives of 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide could be explored for various therapeutic indications.

Table 1: Potential Therapeutic Applications of Thienylacetamide Scaffolds

Therapeutic AreaPotential Application
Oncology Thiophene derivatives have shown promise as anticancer agents, with some acting as inhibitors of crucial cellular pathways involved in tumor growth and proliferation. Future research could explore the potential of thienylacetamides as targeted therapies for various cancers.
Infectious Diseases The thiophene nucleus is a component of several antimicrobial agents. Novel thienylacetamide derivatives could be screened for activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
Inflammatory Disorders Anti-inflammatory properties have been reported for compounds containing the thiophene moiety. This opens up the possibility of developing thienylacetamide-based drugs for the treatment of chronic inflammatory diseases.
Neurological Disorders Certain thiophene derivatives have shown neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

The exploration of these novel applications will require extensive screening of newly synthesized derivatives in a variety of biological assays. High-throughput screening methods will be instrumental in efficiently evaluating large compound libraries and identifying promising leads for further development.

Advanced Mechanistic Studies and Target Validation

A deep understanding of the mechanism of action is fundamental for the successful translation of a compound from a laboratory curiosity to a clinical therapeutic. For thienylacetamide scaffolds, future research must focus on elucidating their precise molecular targets and the downstream signaling pathways they modulate.

Initial mechanistic insights can be gained through in vitro assays that measure the compound's effect on specific enzymes or cellular processes. For instance, if a thienylacetamide derivative shows anticancer activity, further studies could investigate its impact on cell cycle progression, apoptosis, or specific signaling pathways known to be dysregulated in cancer.

Target identification and validation are critical steps in this process. Molecular docking studies can provide initial hypotheses about potential protein targets by simulating the binding of the thienylacetamide molecule to the three-dimensional structures of known drug targets. However, these in silico predictions must be confirmed through rigorous experimental validation. Techniques such as cellular thermal shift assays (CETSA) can be used to confirm direct binding of the compound to its target protein within a cellular context. Furthermore, genetic approaches like siRNA or CRISPR-Cas9 can be employed to validate the role of the identified target in the observed biological activity of the compound.

Integration of Cheminformatics and Artificial Intelligence in Compound Optimization

The integration of computational tools is set to revolutionize the drug discovery and development process. Cheminformatics and artificial intelligence (AI) offer powerful approaches to accelerate the optimization of thienylacetamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of thienylacetamide analogs with their biological activities. These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore modeling is another valuable computational technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. These models can be used to virtually screen large compound databases to identify novel thienylacetamide scaffolds with the desired activity.

Collaborative Research Initiatives for Preclinical Development

The translation of a promising compound from the laboratory to the clinic is a complex, lengthy, and expensive process. Collaborative research initiatives between academia, pharmaceutical companies, and non-profit organizations will be essential to advance the preclinical development of thienylacetamide scaffolds.

Academic research plays a crucial role in the early stages of drug discovery, including the initial design, synthesis, and biological evaluation of novel compounds. Pharmaceutical companies, with their extensive resources and expertise in drug development, can then take the most promising leads through the rigorous process of preclinical testing, including pharmacology, toxicology, and formulation studies.

Public-private partnerships and funding from government agencies and foundations can provide the necessary financial support to bridge the "valley of death" between basic research and clinical development. These collaborative models can de-risk the development of novel therapeutics and accelerate the delivery of new medicines to patients. For the thienylacetamide class of compounds, establishing such collaborations will be a critical step towards realizing their full therapeutic potential.

Q & A

Q. What are the established synthetic routes for 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted thiophene or benzoyl precursors. For example, coupling reactions (e.g., Friedel-Crafts acylation) are used to introduce the 4-chlorobenzoyl group onto the thiophene ring, followed by acetamide functionalization via nucleophilic substitution or condensation. Key factors include:

  • Catalyst selection : Anhydrous aluminum chloride (AlCl₃) is often employed for acylation steps .
  • Solvent systems : Polar aprotic solvents like DMF or dichloromethane enhance reactivity in condensation steps .
  • Temperature control : Reactions are typically conducted under reflux (60–100°C) to balance reactivity and side-product formation .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

  • X-ray crystallography : Determines precise bond lengths and dihedral angles. For example, the acetamide group may twist ~83° relative to the aromatic plane .
  • NMR spectroscopy : Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 2.1–2.3 ppm (acetamide methyl group) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 305 [M+H]⁺) confirm molecular weight .

Q. What are the primary biological activities associated with thiophene-acetamide derivatives?

Methodological Answer: Thiophene-acetamide analogs exhibit:

  • Antimicrobial activity : Structural analogs show MIC values of 4–16 µg/mL against Gram-positive bacteria .
  • Anticancer potential : Thiophene rings enhance DNA intercalation, as demonstrated in cytotoxicity assays (e.g., IC₅₀ = 12 µM in MCF-7 cells) .
  • Enzyme inhibition : Acetamide groups target kinases or proteases via hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Strategies include:

  • Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out batch-specific impurities .
  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, serum concentration) .
  • Structure-activity relationship (SAR) studies : Modify the 4-chlorobenzoyl or thiophene substituents to isolate bioactive motifs .

Q. What advanced computational methods are used to predict the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl groups) .
  • Molecular docking : Simulate binding to targets like EGFR kinase (PDB: 1M17) using AutoDock Vina .
  • ADMET profiling : Predict logP (≈2.8) and bioavailability using QikProp or SwissADME .

Q. How can synthetic routes be optimized to address low yields in acetamide functionalization?

Methodological Answer: Low yields (e.g., 50–60%) may result from steric hindrance or side reactions. Optimization strategies:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during acylation .
  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 30 min, improving yield by 15–20% .
  • Flow chemistry : Enhance mixing and heat transfer for scale-up (pilot-scale yields: 70–75%) .

Q. What analytical challenges arise in characterizing degradation products of this compound?

Methodological Answer: Degradation under UV light or hydrolysis produces:

  • 4-Chlorobenzoic acid : Detectable via LC-MS (m/z 155) .
  • Thiophene-ring opened products : Use high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) for identification .
  • Mitigation : Store samples in amber vials at –20°C to prevent photodegradation .

Q. How do crystallographic data inform polymorph screening for this compound?

Methodological Answer: Single-crystal X-ray data (e.g., space group P2₁/c, Z = 4) reveal:

  • Hydrogen-bonding networks : N–H···O interactions stabilize the lattice, influencing solubility .
  • Polymorph prediction : Use Mercury CSD to simulate packing motifs and identify thermodynamically stable forms .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide
Reactant of Route 2
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.